molecular formula C21H26FNO2 B15233536 3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol

3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol

Cat. No.: B15233536
M. Wt: 343.4 g/mol
InChI Key: QKYSREYQMCTXND-UHFFFAOYSA-N
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Description

3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound that features a fluorinated phenol group, a cyclobutylmethyl group, and a hydroxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol typically involves multi-step organic reactions. One common approach is to start with the fluorination of a phenol derivative, followed by the introduction of the cyclobutylmethyl and hydroxyphenethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenethyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine and bromine analogs. These properties can enhance its biological activity and make it a valuable compound for research and development.

Properties

Molecular Formula

C21H26FNO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[2-[cyclobutylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]-2-fluorophenol

InChI

InChI=1S/C21H26FNO2/c22-21-18(7-3-9-20(21)25)11-13-23(15-17-5-1-6-17)12-10-16-4-2-8-19(24)14-16/h2-4,7-9,14,17,24-25H,1,5-6,10-13,15H2

InChI Key

QKYSREYQMCTXND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=C(C(=CC=C3)O)F

Origin of Product

United States

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